molecular formula C18H15ClN2O4 B2507367 N-(3-acetylphenyl)-3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)propanamide CAS No. 902253-40-1

N-(3-acetylphenyl)-3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)propanamide

Cat. No. B2507367
CAS RN: 902253-40-1
M. Wt: 358.78
InChI Key: FWWGJZIIGGOWJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves reactions between amines and acyl chlorides or carboxylic acids. For instance, the synthesis of "N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide" was achieved through the reaction between 2-(3-chlorophenyl)ethan-1-amine and naproxen . Similarly, "N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide" was synthesized using 2-(3-chlorophenyl)ethan-1-amine and 2-(4-isobutylphenyl)propanoyl chloride . These methods could potentially be adapted for the synthesis of "N-(3-acetylphenyl)-3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)propanamide" by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using spectroscopic techniques such as NMR, UV, IR, and mass spectrometry. For example, "N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide" was characterized using 1H-NMR, FT-IR, and UV-Vis spectroscopy, and its crystal structure was determined by single crystal X-ray structure analysis . These techniques would be essential in confirming the structure of "this compound" once synthesized.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the compounds similar to "this compound." However, the bio-functional hybrid molecules and their derivatives are often synthesized to explore their potential biological activities, such as anticonvulsant properties . The chemical reactivity of these compounds can be inferred from their functional groups, which may undergo further transformations or participate in biological interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. For instance, the crystal structure of "N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide" reveals a V-shape conformation and specific intermolecular interactions such as hydrogen bonding and π-π interactions . These properties are significant as they can influence the compound's solubility, stability, and biological activity. The same analysis would be applied to "this compound" to understand its behavior in various environments.

Scientific Research Applications

Antimicrobial Properties

  • Arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment have shown antibacterial and antifungal activities. The synthesis involved copper catalytic anionarylation of acrylic and methacrylic acids amides, leading to the development of compounds tested for their antimicrobial efficacy (Baranovskyi et al., 2018).

Antitumor Activity

  • Novel series of 3-benzyl-substituted-4(3H)-quinazolinones, designed, synthesized, and evaluated for in vitro antitumor activity, demonstrated broad spectrum antitumor activities. This research highlighted the potential of benzoxazole derivatives in cancer therapy, showing significant potency against various cancer cell lines (Ibrahim A. Al-Suwaidan et al., 2016).

properties

IUPAC Name

N-(3-acetylphenyl)-3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4/c1-11(22)12-3-2-4-14(9-12)20-17(23)7-8-21-15-10-13(19)5-6-16(15)25-18(21)24/h2-6,9-10H,7-8H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWGJZIIGGOWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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